molecular formula C14H10ClN3 B3805861 3-chloro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine

3-chloro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine

Cat. No.: B3805861
M. Wt: 255.70 g/mol
InChI Key: AMJIPUKJQSISDM-UHFFFAOYSA-N
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Description

3-chloro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrazole moiety and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloropyridine-2-carbaldehyde with 3-(1H-pyrazol-5-yl)aniline under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with the temperature maintained at around 80-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding pyridine N-oxide.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-chloro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine involves its interaction with molecular targets such as enzymes or receptors. The pyrazole moiety can form hydrogen bonds and π-π interactions with active sites, while the pyridine ring can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine
  • 3-chloro-2-[3-(1H-pyrazol-5-yl)phenyl]quinoline
  • 3-chloro-2-[3-(1H-pyrazol-5-yl)phenyl]benzene

Uniqueness

3-chloro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing molecules with tailored biological activities and physicochemical properties .

Properties

IUPAC Name

3-chloro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3/c15-12-5-2-7-16-14(12)11-4-1-3-10(9-11)13-6-8-17-18-13/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJIPUKJQSISDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC=N2)Cl)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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